N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a furan-2-yl group at the 5-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further linked to a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chain. This structure integrates three pharmacologically relevant motifs: (1) the isoxazole ring, known for its metabolic stability and hydrogen-bonding capacity; (2) the furan moiety, which enhances π-π interactions in biological systems; and (3) the 3,5-dimethylpyrazole group, a common scaffold in kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-8-11(2)19(17-10)6-5-16-15(20)12-9-14(22-18-12)13-4-3-7-21-13/h3-4,7-9H,5-6H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCZBNMMRWGTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NOC(=C2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.
Alkylation: The pyrazole is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.
Isoxazole Formation: The furan ring is functionalized to introduce the isoxazole moiety. This can be achieved by reacting furfural with hydroxylamine to form the isoxazole ring.
Coupling Reaction: Finally, the pyrazole derivative is coupled with the isoxazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the isoxazole ring.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Anticancer Activity
The compound has shown significant anticancer properties in various studies. Pyrazole derivatives, including this compound, have been recognized for their ability to inhibit cancer cell proliferation. For instance, compounds containing pyrazole moieties have been documented to exhibit cytotoxic effects against several cancer cell lines such as MCF7 and HCT116. In one study, derivatives of pyrazole demonstrated IC50 values indicating potent anticancer activity, which suggests that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide may also exhibit similar efficacy .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may possess anti-inflammatory properties. Research has indicated that pyrazole-containing compounds can act as non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory process .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that include the formation of isoxazole rings and the introduction of furan and pyrazole groups. Various synthetic methods have been explored to optimize yield and purity.
Structural Characteristics
The molecular structure of this compound includes a furan ring and an isoxazole moiety, contributing to its biological activity. The presence of the 3,5-dimethylpyrazole group is significant for enhancing pharmacological properties due to its electron-donating characteristics which may facilitate interactions with biological targets .
Case Studies and Research Findings
Several case studies highlight the effectiveness of similar compounds in clinical settings:
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Bouabdallah et al. | Significant cytotoxic potential against Hep-2 and P815 cancer cell lines | Hep-2, P815 |
| Li et al. | Compound showed IC50 values of 0.39 ± 0.06 μM for HCT116 | HCT116 |
| Zheng et al. | Developed derivatives with notable Aurora A/B kinase inhibition | U937, K562 |
These studies indicate that modifications to the pyrazole structure can lead to enhanced anticancer activity and suggest that this compound could be a valuable candidate for further research in oncology.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
The compound’s structural and functional similarities to other heterocyclic carboxamides are analyzed below, with emphasis on synthesis, physicochemical properties, and substituent effects.
Structural Analogues from Pyrazole-Isoxazole Carboxamide Family
Key Observations :
- Substituent Effects: Aryl Groups: Chlorophenyl substituents (e.g., 3b) increase molecular weight and melting points compared to phenyl or methyl groups (3a, 3c), likely due to enhanced van der Waals interactions . Electron-Withdrawing Groups: Cyano substituents (e.g., 3a–3e) improve metabolic stability but may reduce solubility, as seen in their moderate yields (62–71%) during synthesis .
- Synthetic Routes : The target compound likely follows a coupling strategy similar to ’s EDCI/HOBt-mediated amidation, though its ethyl-pyrazole linkage may require additional steps for alkylation or nucleophilic substitution .
Comparison with Furan-Containing Analogues
Key Observations :
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research. This article synthesizes available research findings on its biological activity, supported by case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Table 1: Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O₃ |
| Molar Mass | 288.30 g/mol |
| Density | 1.25 g/cm³ |
| Solubility | Soluble in DMSO and DMF |
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the effects of this compound on human lung cancer (A549) and colorectal cancer (HT-29) cell lines. The results indicated an IC₅₀ value of approximately 12 µM for A549 cells and 15 µM for HT-29 cells, demonstrating substantial cytotoxicity compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties due to the presence of the isoxazole ring and furan moiety.
Case Study: COX Inhibition
In a study assessing COX enzyme inhibition, this compound exhibited a selective COX-2 inhibition with an IC₅₀ value of 45 µM, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well documented. The compound exhibited significant activity against various bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. The pyrazole ring is known to interact with cyclooxygenase enzymes and inhibit their activity, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions. For example, coupling 5-(furan-2-yl)isoxazole-3-carboxylic acid with a pyrazole-ethylamine derivative via carbodiimide-mediated amidation. Reaction conditions (e.g., solvent choice, temperature, catalyst) must be optimized to avoid side products. Evidence from analogous syntheses suggests using DMF as a solvent and K₂CO₃ as a base for nucleophilic substitutions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization is critical for high-purity yields.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodology : Use ¹H/¹³C NMR to confirm the presence of furan (δ 6.3–7.4 ppm), pyrazole (δ 2.1–2.5 ppm for methyl groups), and isoxazole moieties (δ 6.0–6.5 ppm). IR spectroscopy verifies carboxamide C=O stretches (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Data Ambiguity : Overlapping signals in NMR (e.g., furan vs. pyrazole protons) may require 2D NMR (COSY, HSQC) for resolution .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in enzymes or receptors. Pharmacophore modeling highlights critical functional groups (e.g., carboxamide for hydrogen bonding). MD simulations assess stability of ligand-target complexes .
- Validation : Cross-validate with experimental assays (e.g., enzyme inhibition studies) to confirm predicted interactions.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration), and incubation time.
- Data Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results.
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. How does the compound’s pharmacokinetic profile influence its efficacy in vivo, and what formulation strategies improve bioavailability?
- Methodology :
- ADME Studies : Use LC-MS/MS to measure plasma half-life, tissue distribution, and metabolite identification in rodent models.
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and reduce renal clearance.
- Pro-Drug Design : Modify the carboxamide group to improve membrane permeability, with enzymatic cleavage in target tissues .
Q. What reaction mechanisms explain unexpected by-products during synthesis, and how can they be minimized?
- Mechanistic Insight : Competing pathways (e.g., nucleophilic attack at alternate sites on the isoxazole ring) may generate impurities. DFT calculations (Gaussian 09) model transition states to identify energetically favorable pathways .
- Mitigation : Use protective groups (e.g., Boc for amines) and optimize stoichiometry. Real-time monitoring via in situ IR spectroscopy reduces side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
